molecular formula C15H17N3O4 B2852844 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one CAS No. 433314-75-1

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2852844
CAS No.: 433314-75-1
M. Wt: 303.318
InChI Key: MRJYZJIUXASXQS-UHFFFAOYSA-N
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Description

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family. It possesses a unique chemical structure that has attracted significant attention in various fields of research

Preparation Methods

The synthesis of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves multiple steps. One common synthetic route includes the following steps:

    Rearrangement Reaction: Starting from cyclopentanone oxime.

    Condensation: Reacting with 1-fluoro-4-nitrobenzene.

    Nucleophilic Substitution Reaction: Finalizing the compound formation.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various biologically active compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

    3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one: An important intermediate for the synthesis of biologically active compounds.

    1-Ethyl-4-morpholino-3-nitroquinolin-2(1H)-one:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers.

Properties

IUPAC Name

1-ethyl-4-morpholin-4-yl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYZJIUXASXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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